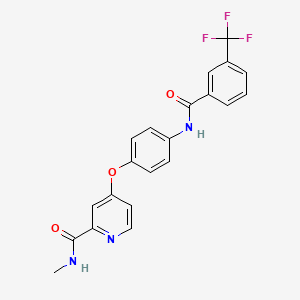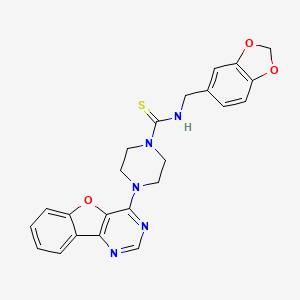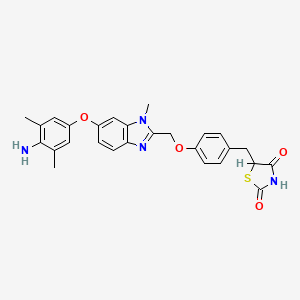
TCS 359
描述
科学研究应用
TCS 359 具有广泛的科学研究应用,包括:
化学: 用作研究 FLT3 和相关激酶抑制的工具化合物。
生物学: 用于细胞生物学研究,以研究 FLT3 在细胞增殖和存活中的作用。
医学: 正在研究作为治疗急性髓系白血病和其他癌症的潜在治疗剂。
作用机制
TCS 359 通过选择性抑制 FLT3 受体酪氨酸激酶发挥作用。这种抑制阻断了促进细胞增殖和存活的下游信号通路。该化合物与 FLT3 的 ATP 结合位点结合,阻止受体的磷酸化和激活。 这导致抑制细胞增殖并在 FLT3 依赖性细胞中诱导细胞凋亡 .
生化分析
Biochemical Properties
TCS 359 interacts with the FLT3 receptor tyrosine kinase, inhibiting its activity . This interaction is selective, as this compound has been shown to be selective over 22 other kinases .
Cellular Effects
This compound has been shown to have antiproliferative effects on human acute myelocytic leukemia MV4-11 cells . This suggests that this compound may influence cell function by inhibiting cell proliferation.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the FLT3 receptor tyrosine kinase . This inhibition disrupts the signaling pathways that this kinase is involved in, potentially leading to changes in gene expression and cellular function.
Dosage Effects in Animal Models
Given its potent inhibitory effects on the FLT3 receptor tyrosine kinase, it is likely that its effects would vary with dosage .
Metabolic Pathways
This compound is involved in the FLT3 signaling pathway due to its inhibitory effects on the FLT3 receptor tyrosine kinase
Transport and Distribution
Given its molecular target, it is likely that it would be distributed to areas where the FLT3 receptor tyrosine kinase is present .
Subcellular Localization
This compound is likely to be localized to areas where the FLT3 receptor tyrosine kinase is present, given its inhibitory effects on this kinase . This could potentially include the cell membrane, where many receptor tyrosine kinases are located.
准备方法
合成路线和反应条件
TCS 359 的合成涉及 2-酰氨基噻吩-3-甲酰胺核心结构的形成。合成路线通常包括以下步骤:
噻吩环的形成: 这涉及到合适的先驱体环化形成噻吩环。
酰化: 然后对噻吩环进行酰化,引入酰基。
胺化: 然后对酰化的噻吩进行胺化,引入氨基。
与 3,4-二甲氧基苯甲酰氯偶联: 最后一步是将氨基噻吩与 3,4-二甲氧基苯甲酰氯偶联,形成 this compound
工业生产方法
This compound 的工业生产方法可能会涉及到对上述合成路线的优化,以最大限度地提高产量和纯度,同时降低成本和环境影响。 这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理 .
化学反应分析
反应类型
TCS 359 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 还原反应可用于修饰噻吩环上的官能团。
常见试剂和条件
氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化噻吩衍生物,而取代反应可以产生各种取代噻吩 .
相似化合物的比较
类似化合物
米哚妥林: 另一种用于治疗急性髓系白血病的 FLT3 抑制剂。
昆西替尼: 针对 FLT3-ITD 突变具有强效活性的选择性 FLT3 抑制剂。
TCS 359 的独特性
This compound 由于其对 FLT3 的高选择性和效力而具有独特性。与其他 FLT3 抑制剂相比,它表现出更低的 IC50 值,使其成为研究和潜在治疗应用的宝贵工具。 此外,其独特的化学结构允许探索具有改进特性的新衍生物和类似物 .
属性
IUPAC Name |
2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-23-12-8-7-10(9-13(12)24-2)17(22)20-18-15(16(19)21)11-5-3-4-6-14(11)25-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPQCTGGIANIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359965 | |
| Record name | TCS 359 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301305-73-7 | |
| Record name | TCS 359 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-Dimethoxy-benzoylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)

![2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B1684545.png)





